molecular formula C10H13N3O6 B2837932 3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid CAS No. 1856047-13-6

3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid

Cat. No.: B2837932
CAS No.: 1856047-13-6
M. Wt: 271.229
InChI Key: IFLZUZIGPQOFLG-UHFFFAOYSA-N
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Description

3-[4-(Ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid is a synthetic organic compound characterized by its unique pyrazole ring structure substituted with ethoxycarbonyl and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrazole Ring: Starting from a suitable diketone, the pyrazole ring is formed through a cyclization reaction with hydrazine.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

    Esterification: The carboxylic acid group is esterified with ethanol in the presence of a strong acid catalyst to form the ethoxycarbonyl group.

    Final Coupling: The esterified pyrazole is then coupled with 2-methylpropanoic acid under appropriate conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and esterification processes, ensuring higher yields and purity while minimizing waste and reaction time.

Types of Reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium hydroxide, water.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

Major Products:

    Reduction of Nitro Group: 3-[4-(Ethoxycarbonyl)-3-amino-1H-pyrazol-1-yl]-2-methylpropanoic acid.

    Hydrolysis of Ester Group: 3-[4-(Carboxy)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid.

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in metal-catalyzed reactions.

Biology:

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Industry:

    Materials Science: Utilized in the synthesis of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid depends on its application. In enzyme inhibition, it may mimic the substrate of the enzyme, binding to the active site and preventing the natural substrate from interacting. The nitro group can participate in redox reactions, altering the electronic properties of the molecule and affecting its reactivity.

Comparison with Similar Compounds

  • 3-[4-(Methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid
  • 3-[4-(Ethoxycarbonyl)-3-amino-1H-pyrazol-1-yl]-2-methylpropanoic acid

Comparison:

  • Uniqueness: The presence of both the ethoxycarbonyl and nitro groups in 3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid makes it unique compared to its analogs. These functional groups confer distinct electronic and steric properties, influencing its reactivity and potential applications.
  • Reactivity: The nitro group is a strong electron-withdrawing group, making the compound more reactive towards nucleophilic substitution compared to its amino analog.

Properties

IUPAC Name

3-(4-ethoxycarbonyl-3-nitropyrazol-1-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O6/c1-3-19-10(16)7-5-12(4-6(2)9(14)15)11-8(7)13(17)18/h5-6H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLZUZIGPQOFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1[N+](=O)[O-])CC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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